molecular formula C8H6ClIO2 B2692115 2-Chloro-4-iodo-3-methylbenzoic acid CAS No. 2382895-40-9

2-Chloro-4-iodo-3-methylbenzoic acid

Cat. No.: B2692115
CAS No.: 2382895-40-9
M. Wt: 296.49
InChI Key: MSIPGKQLJWOWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-methylbenzoic acid typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under acidic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the reagents used.

    Oxidation Products: Quinones and related compounds.

    Coupling Products:

Scientific Research Applications

2-Chloro-4-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-methylbenzoic acid depends on its chemical reactivity and the nature of its interactions with other molecules. The presence of chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal catalysts, facilitating coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodo-4-methylbenzoic acid
  • 2-Iodo-3-methylbenzoic acid
  • 3-Iodo-4-methylbenzoic acid

Uniqueness

2-Chloro-4-iodo-3-methylbenzoic acid is unique due to the specific arrangement of chlorine, iodine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-chloro-4-iodo-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIPGKQLJWOWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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